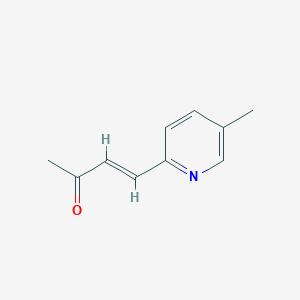
(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one
説明
“(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one” is a chemical compound with the CAS Number: 1432793-65-1 and a linear formula of C10H11NO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO/c1-8-3-5-10(11-7-8)6-4-9(2)12/h3-7H,1-2H3/b6-4+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.2 . It is stored in a dry, room temperature environment .科学的研究の応用
Structural Analysis and Antioxidant Activity
- A study by (Yılmaz et al., 2020) focused on a novel phthalide derivative, which includes structural analysis using X-ray diffraction and theoretical calculations. The compound displayed antioxidant activities, evaluated through various assays.
Synthesis of [1,8]Naphthyridines
- (Abbiati et al., 2002) described the efficient synthesis of 2,4-substituted [1,8]naphthyridines, leveraging compounds related to (E)-4-(5-methylpyridin-2-yl)but-3-en-2-one in palladium-catalyzed reactions.
Photoactive Complex Synthesis
- Research by (Gobetto et al., 2006) involved synthesizing photoactive complexes containing 2-(4-methylpyridin-2-yl)benzo[d]-X-azole, demonstrating significant electrochemical properties and potential applications in photophysics.
Schiff Base Synthesis
- The work of (Linsha, 2015) explored the synthesis of Schiff bases, including one derived from 2-amino-3-methylpyridine, providing insight into its structural characterization.
FLAP Inhibition Studies
- (Stock et al., 2011) investigated a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, utilizing compounds related to (E)-4-(5-methylpyridin-2-yl)but-3-en-2-one, which has applications in treating inflammation-related conditions.
Palladium-Catalyzed Imine Hydrolysis
- A study by (Ahmad et al., 2019) demonstrated the use of 4-methylpyridin-2-amine in palladium-catalyzed imine hydrolysis, providing insight into mechanistic aspects of such reactions.
Platinum and Palladium Complexes
- Research by (Ma et al., 2005) focused on synthesizing and studying the reactivity of platinum(II) and palladium(II) complexes with 6-(methylpyridin-2-yl)acetate, revealing insights into their potential bioactivity.
Decarbonylation Studies
- A study by (Percino et al., 2007) investigated the decarbonylation of α-diketones, including derivatives of 6-methylpyridin-2-yl, to understand their mass fragmentation behavior.
Suzuki Cross-Coupling Reactions
- (Ahmad et al., 2017) described the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, utilizing compounds related to (E)-4-(5-methylpyridin-2-yl)but-3-en-2-one.
cis/trans-Isomers Determination
- Research by (Yan-fang, 2007) focused on determining cis/trans-isomers and complete ~1H and ~(13)C assignments of aryl substituent 1,4-dicarbonyl derivatives.
Safety And Hazards
特性
IUPAC Name |
(E)-4-(5-methylpyridin-2-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-5-10(11-7-8)6-4-9(2)12/h3-7H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWPKZKKSLTHPE-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




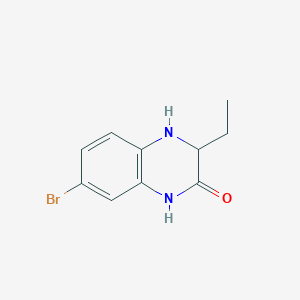
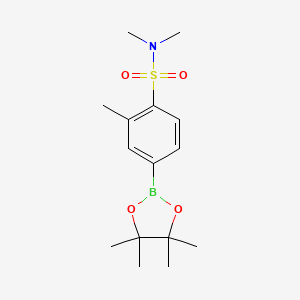
![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)
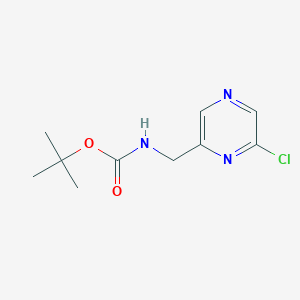
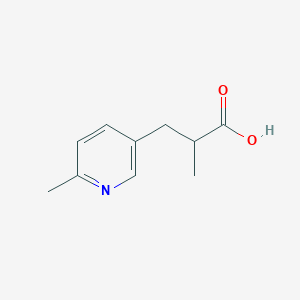
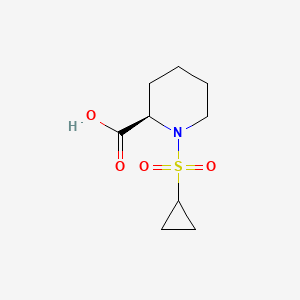
![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)
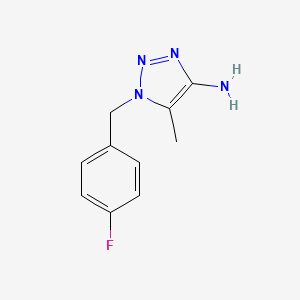
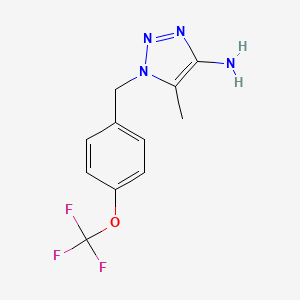
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)
![4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide](/img/structure/B1405888.png)
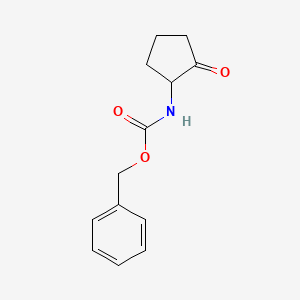
![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)